molecular formula C14H17N5O B11040658 N-{(E)-amino[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene}acetamide

N-{(E)-amino[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene}acetamide

Cat. No.: B11040658
M. Wt: 271.32 g/mol
InChI Key: RLYVITXDRBHWSJ-UHFFFAOYSA-N
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Description

N-{(E)-amino[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene}acetamide is a complex organic compound characterized by its quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-amino[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene}acetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and formamide, under acidic or basic conditions.

    Introduction of Trimethyl Groups: The trimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a strong base such as sodium hydride.

    Formation of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the quinazoline derivative.

    Formation of the Acetamide Group: The final step involves the condensation of the aminoquinazoline derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.

    Substitution: Halides, alkoxides; typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Quinazoline N-oxides

    Reduction: Reduced quinazoline derivatives

    Substitution: Substituted quinazoline derivatives

Scientific Research Applications

N-{(E)-amino[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell proliferation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{(E)-amino[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit enzymes involved in DNA replication, leading to antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(E)-amino[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethylquinazoline core and acetamide group make it a versatile compound for various applications.

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

N-[(Z)-N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide

InChI

InChI=1S/C14H17N5O/c1-7-5-11-9(3)16-14(18-12(11)6-8(7)2)19-13(15)17-10(4)20/h5-6H,1-4H3,(H3,15,16,17,18,19,20)

InChI Key

RLYVITXDRBHWSJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(N=C(N=C2C=C1C)/N=C(/N)\NC(=O)C)C

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)NC(=O)C)C

Origin of Product

United States

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